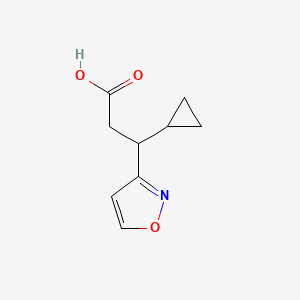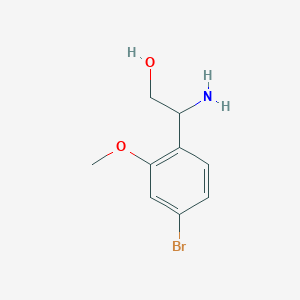
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 It is characterized by the presence of an amino group, a bromo-substituted aromatic ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the amination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent selection and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a less substituted aromatic ring.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
- 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(4-bromo-2-hydroxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H12BrNO2 |
|---|---|
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
2-amino-2-(4-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 |
Clé InChI |
IORLMMQRQVGMDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
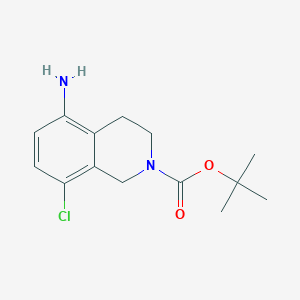
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
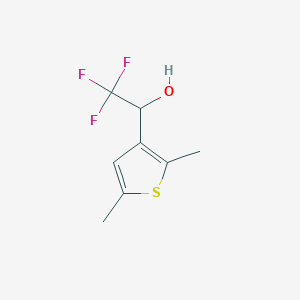
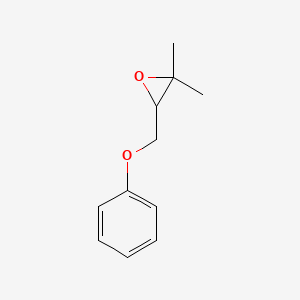
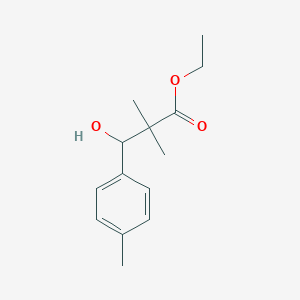

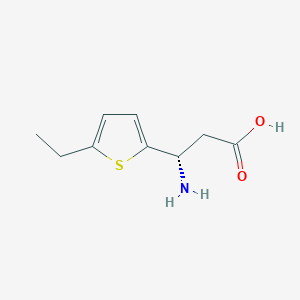
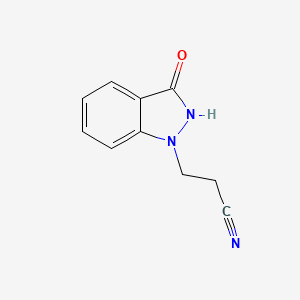
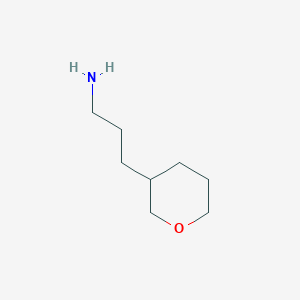
![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)
